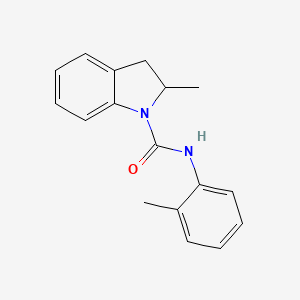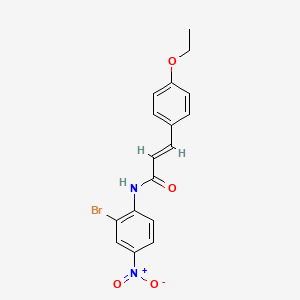![molecular formula C17H23ClN2O5S B5486352 4-({1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B5486352.png)
4-({1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-({1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine” is a complex organic molecule that contains several functional groups. These include a morpholine ring, a piperidine ring, a sulfonyl group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperidine rings would add a level of three-dimensionality to the molecule, which could have implications for its chemical reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present. For example, the sulfonyl group could potentially undergo a variety of substitution reactions . The morpholine and piperidine rings could also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonyl group could potentially increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this compound allows it to act as a scavenger of free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Efficacy
Research has indicated that this molecule exhibits antimicrobial efficacy . It has been tested against various strains of bacteria and fungi, showing promising results as a potential antimicrobial agent. This could lead to the development of new treatments for infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies help in predicting the binding affinity and activity of the compound, which is valuable in drug design and discovery .
Catalyst for Amine Synthesis
The compound has been used as a catalyst for greener amine synthesis through transfer hydrogenation of imines. This application is significant in the field of green chemistry, aiming to reduce the environmental impact of chemical processes .
Reductive Amination
It serves as a catalyst for reductive amination by transfer hydrogenation. Reductive amination is a fundamental process in organic synthesis, used to convert aldehydes and ketones into amines, which are key building blocks for pharmaceuticals .
Inhibitor of Cytosolic Phospholipase A
The compound has been identified as an inhibitor of cytosolic phospholipase A (cPLA2α). This enzyme is involved in the production of pro-inflammatory molecules, and its inhibition can be beneficial in treating inflammatory diseases .
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against ck1γ and ck1ε . These are kinases involved in various cellular processes, including DNA repair, cell cycle progression, and circadian rhythms.
Mode of Action
It’s worth noting that compounds with similar structures have been used as catalysts for reductive amination by transfer hydrogenation . This suggests that the compound might interact with its targets by facilitating or inhibiting specific biochemical reactions.
Pharmacokinetics
The compound’s molecular weight (61720 ) suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c1-24-15-3-2-14(18)12-16(15)26(22,23)20-6-4-13(5-7-20)17(21)19-8-10-25-11-9-19/h2-3,12-13H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGQKCNKVHECNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-ethylpiperazine](/img/structure/B5486296.png)

![1-acetyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5486315.png)
![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5486332.png)

![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-4,6-diphenylpyridinium perchlorate](/img/structure/B5486364.png)
![5-methyl-4-(pyrrolidin-1-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5486371.png)
